![molecular formula C8H7BrN2 B6252085 7-bromo-5-methylimidazo[1,5-a]pyridine CAS No. 1427360-93-7](/img/new.no-structure.jpg)
7-bromo-5-methylimidazo[1,5-a]pyridine
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Overview
Description
7-Bromo-5-methylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The unique structure of this compound, characterized by a fused imidazole and pyridine ring system, makes it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-methylimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The imidazo[1,5-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted imidazo[1,5-a]pyridine derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in dihydroimidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,5-a]pyridine derivatives exhibit promising anticancer properties. Specifically, 7-bromo-5-methylimidazo[1,5-a]pyridine has been studied for its ability to inhibit cancer cell proliferation. Studies have shown that compounds within this class can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival .
Enzyme Inhibition
This compound has also been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can affect drug metabolism and has implications for drug-drug interactions in pharmacology . Furthermore, its structure allows for modifications that can enhance selectivity and potency against specific targets.
Neuroprotective Effects
Recent studies suggest that derivatives of imidazo[1,5-a]pyridine may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This opens avenues for research into treatments for neurodegenerative diseases.
Optoelectronic Devices
The unique electronic properties of imidazo[1,5-a]pyridine derivatives make them suitable candidates for applications in optoelectronics. They have been utilized in the development of light-emitting diodes (LEDs) and organic photovoltaic devices due to their luminescent behavior . The incorporation of bromine enhances their photophysical properties, making them more efficient as emitters.
Sensors
This compound has potential applications in sensor technology. Its ability to interact with various analytes can be harnessed to develop sensitive detection systems for environmental monitoring or biomedical diagnostics . The versatility of the imidazo[1,5-a]pyridine scaffold allows for functionalization that can improve selectivity towards specific targets.
Case Study 1: Anticancer Screening
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results demonstrated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapy agents, indicating a strong potential for further development .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with CYP enzymes. The study utilized in vitro assays to assess inhibition rates and found that this compound effectively reduced CYP1A2 activity by over 70%, suggesting its utility in modifying drug metabolism profiles .
Mechanism of Action
The mechanism of action of 7-bromo-5-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar applications but different structural properties.
Imidazo[4,5-b]pyridine: Known for its use in pharmaceuticals and materials science.
Imidazo[1,5-a]quinoline: Exhibits unique biological activities and is used in drug development.
Uniqueness: 7-Bromo-5-methylimidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methyl group allows for targeted modifications, making it a versatile scaffold in various research fields.
Biological Activity
7-Bromo-5-methylimidazo[1,5-a]pyridine is a heterocyclic compound notable for its biological activities, particularly in medicinal chemistry. This compound is characterized by the fusion of an imidazole ring with a pyridine ring, featuring a bromine atom at the 7-position and a methyl group at the 5-position of the imidazole. Its molecular formula is C₉H₈BrN₃, with a molecular weight of 211.06 g/mol. The presence of nitrogen atoms in both rings contributes to its unique chemical properties and reactivity.
The compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be substituted with nucleophiles such as amines or thiols.
- Oxidation Reactions : The methyl group may be oxidized to form aldehydes or carboxylic acids.
- Reduction Reactions : The imidazo[1,5-a]pyridine ring can be reduced to form dihydro derivatives.
These reactions allow for the synthesis of various derivatives that may exhibit different biological activities.
Anticancer Potential
Research indicates that this compound and its derivatives have potential as inhibitors in various biological pathways, particularly in cancer treatment. For example, studies have shown that certain derivatives can inhibit bromodomain proteins, which are critical in regulating gene expression and are implicated in cancer progression .
In one study, a derivative exhibited robust potency against BRD4 (a bromodomain protein) with IC₅₀ values of 130 nM and 76 nM for two isoforms, indicating strong potential for cancer therapeutics .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that it could serve as a lead compound for developing new antimicrobial agents.
Interaction Studies
Interaction studies reveal that this compound binds to specific protein targets, influencing cellular pathways related to cancer and other diseases. The binding interactions often involve hydrogen bonds and pi-stacking interactions that stabilize the compound within the active sites of enzymes like DNA gyrase .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds highlights its unique features:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromo-7-methylimidazo[1,5-a]pyridine | Bromine at position 3 | Different biological activity profile |
7-Methylimidazo[1,2-a]pyridine | Imidazole fused with pyridine but different positions | Varying reactivity due to structural differences |
5-Bromo-2-methylimidazo[1,2-a]pyridine | Bromine at position 5 | Distinct pharmacological properties |
These comparisons illustrate how variations in functional group positioning can significantly impact biological activity and chemical reactivity.
Case Study 1: BRD4 Inhibition
In a study focused on BRD4 inhibitors, several derivatives of imidazopyridine were synthesized and evaluated for their inhibitory effects on tumor cells. One compound demonstrated significant inhibition in BRD4-sensitive cell lines (HL-60 and MV4-11), showcasing its potential as an anticancer agent. The docking studies provided insights into the structure-activity relationship that guided further modifications of the compound for enhanced efficacy .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various derivatives against clinical strains of bacteria. The results indicated that compounds derived from this compound exhibited significant antibacterial effects with low MIC values. This reinforces the compound's potential utility in developing novel antimicrobial therapies targeting resistant strains .
Properties
CAS No. |
1427360-93-7 |
---|---|
Molecular Formula |
C8H7BrN2 |
Molecular Weight |
211.06 g/mol |
IUPAC Name |
7-bromo-5-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-7(9)3-8-4-10-5-11(6)8/h2-5H,1H3 |
InChI Key |
XTOJGWBXEHQIRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=CN=CN12)Br |
Purity |
95 |
Origin of Product |
United States |
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